N-(5-CHLORO-2-METHOXYPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE
CAS No.: 1421451-10-6
Cat. No.: VC6413214
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421451-10-6 |
|---|---|
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 388.85 |
| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C20H21ClN2O4/c1-27-17-10-9-15(21)11-16(17)23-19(25)18(24)22-12-20(26,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,26H,7-8,12H2,1H3,(H,22,24)(H,23,25) |
| Standard InChI Key | AMBQSSLAHCYNEH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Introduction
N-(5-Chloro-2-methoxyphenyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of amides, specifically those derived from ethanediamine, and features a unique structure that includes a chloro-substituted methoxyphenyl group and a cyclopropyl-containing phenylethyl moiety.
Synthesis and Preparation
The synthesis of N-(5-Chloro-2-methoxyphenyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide involves multi-step reactions requiring advanced organic chemistry techniques. The process typically involves the use of specific precursors and careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like recrystallization or chromatography may be used for purification.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and product purity. These methods help in confirming the structure and assessing the quality of the synthesized compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume